molecular formula C20H26N2O6 B7773037 4,4-Diaminodibenzo-18-crown-6 (catalog # 1216A)

4,4-Diaminodibenzo-18-crown-6 (catalog # 1216A)

Cat. No.: B7773037
M. Wt: 390.4 g/mol
InChI Key: FZBKJPIOBRHDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Diaminodibenzo-18-crown-6 (catalog # 1216A) is a crown ether compound with the molecular formula C20H26N2O6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “18-crown-6” part of the name indicates that the ring contains 18 atoms, including six oxygen atoms. The “4,4-diamino” part of the name indicates that there are two amino groups attached to the benzene rings at the 4 and 4’ positions. This compound is known for its ability to form stable complexes with various cations, making it useful in a variety of chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Diaminodibenzo-18-crown-6 can be synthesized through a multi-step process. One common method involves the reduction of dinitrodibenzo-18-crown-6. The dinitro compound is first synthesized by nitration of dibenzo-18-crown-6 using nitric acid in acetonitrile. The resulting dinitro compound is then reduced to the diamino compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 4,4-diaminodibenzo-18-crown-6 typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4-Diaminodibenzo-18-crown-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Diaminodibenzo-18-crown-6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-diaminodibenzo-18-crown-6 involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring. This complexation can alter the physical and chemical properties of the cation, making it more soluble in organic solvents and facilitating its transport across membranes . In biological systems, this property can be used to modulate ion channels and transporters, affecting cellular processes .

Comparison with Similar Compounds

4,4-Diaminodibenzo-18-crown-6 is unique among crown ethers due to the presence of amino groups, which enhance its ability to form stable complexes with cations. Similar compounds include:

Properties

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,24-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c21-15-1-3-17-19(13-15)27-11-7-24-6-10-26-18-4-2-16(22)14-20(18)28-12-8-23-5-9-25-17/h1-4,13-14H,5-12,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBKJPIOBRHDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N)OCCOCCOC3=C(C=C(C=C3)N)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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